Product packaging for L-Myo-Inositol-1-Phosphate(Cat. No.:)

L-Myo-Inositol-1-Phosphate

Cat. No.: B1236936
M. Wt: 258.12 g/mol
InChI Key: INAPMGSXUVUWAF-LXOASSSBSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Myo-Inositol-1-Phosphate (MIP) is a crucial biochemical intermediate and the immediate precursor to free myo-inositol, a molecule fundamental to cellular processes in eukaryotes . It is synthesized from glucose-6-phosphate in a rate-limiting step catalyzed by the NAD+-dependent enzyme this compound synthase (MIPS) . This single enzymatic reaction initiates the biosynthesis of the entire inositol family, positioning MIP as a cornerstone for all inositol-containing compounds . In research, this compound is indispensable for studying inositol biosynthesis and its widespread role in signal transduction. Its downstream metabolites, particularly phosphatidylinositol and its various phosphorylated derivatives (e.g., PIP2, IP3), are well-characterized as vital secondary messengers . These messengers mediate cellular responses to hormones, neurotransmitters, and growth factors, and are involved in critical processes such as calcium release from intracellular stores, cytoskeleton assembly, and gene expression regulation . Consequently, this compound is a key reagent in investigations related to neurological function, metabolic pathways including insulin signal transduction, and lipid metabolism . Its role is further highlighted in plant science research, where MIPS expression and activity are linked to development and stress responses . Supplied as a high-purity solid for research applications, this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O9P-2 B1236936 L-Myo-Inositol-1-Phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

INAPMGSXUVUWAF-LXOASSSBSA-L

SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Enzymatic Pathways of L Myo Inositol 1 Phosphate Biosynthesis and Interconversion

L-Myo-Inositol-1-Phosphate Synthase (MIPS; EC 5.5.1.4)

This compound synthase (MIPS) is the key enzyme that initiates the de novo synthesis of myo-inositol. scielo.bracs.orgnih.govresearchgate.netnih.govembrapa.brscielo.br It facilitates the intricate intramolecular cyclization of D-glucose-6-phosphate to form this compound. scielo.brscielo.br This enzymatic reaction is conserved across a wide range of organisms, from bacteria and archaea to plants and animals, highlighting its fundamental biological importance. scielo.bracs.orgnih.govnih.gov

Catalytic Conversion of D-Glucose-6-Phosphate to this compound

The conversion of D-glucose-6-phosphate to this compound by MIPS is a complex process involving a series of distinct catalytic steps. ebi.ac.ukiucr.org The reaction begins with the oxidation of the C5 hydroxyl group of D-glucose-6-phosphate, a step that requires the coenzyme NAD+. ebi.ac.uk This initial oxidation, involving a hydride transfer from C5 of the substrate to the nicotinamide (B372718) ring of NAD+, generates a 5-keto-D-glucose 6-phosphate intermediate. ebi.ac.uknih.gov

Following oxidation, a proton is removed from the C6 position, a step believed to be facilitated by the phosphate (B84403) monoester of the substrate itself. ebi.ac.uk This leads to the formation of an enolate intermediate, which is stabilized by lysine (B10760008) residues within the active site. ebi.ac.uk Subsequently, an intramolecular aldol (B89426) condensation occurs, where the C6 attacks the C1 carbonyl group, leading to the cyclization of the sugar. ebi.ac.uk The final step involves the reduction of the C5 keto group back to a hydroxyl group, a process that utilizes the NADH molecule generated in the initial oxidation step. ebi.ac.uk This regenerates NAD+ and yields the final product, this compound. nih.govebi.ac.uk The initial steps of this catalytic cycle, including substrate binding, dehydrogenation, and proton removal, have been shown to be reversible. nih.gov

Rate-Limiting Step in Myo-Inositol Biosynthesis

The enzymatic reaction catalyzed by MIPS is widely recognized as the rate-limiting step in the de novo biosynthesis of myo-inositol and all subsequent inositol-containing compounds. scielo.brnih.govnih.govembrapa.brscielo.briucr.orgpnas.org This control point is crucial for regulating the cellular levels of myo-inositol and its derivatives, which are involved in numerous essential cellular processes. scielo.brpnas.org The regulation of MIPS activity is therefore a key factor in maintaining cellular homeostasis. nih.gov

Kinetic Characterization of this compound Synthase

The kinetic properties of MIPS have been investigated in various organisms, providing insights into its catalytic efficiency and substrate affinity. These studies typically involve determining the Michaelis constant (Km) for its substrates and the maximum reaction velocity (Vmax). scielo.brnih.gov

The apparent Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. libretexts.orgsolubilityofthings.com For MIPS, Km values have been determined for its primary substrate, D-glucose-6-phosphate, and its essential cofactor, NAD+. In some contexts, the Km for other nucleotides like CTP has also been examined, particularly in relation to enzymes that further metabolize inositol (B14025) phosphates. uniprot.org

The Km value of MIPS for D-glucose-6-phosphate can vary between species. For instance, the MIPS from the bryophyte Lunularia cruciata was found to have a Km of 0.80 mM for D-glucose-6-phosphate. scielo.brscielo.br In contrast, a bifunctional enzyme from Archaeoglobus fulgidus that synthesizes di-myo-inositol phosphate has a Km of 0.87 mM for inositol-1-phosphate and 0.58 mM for CTP. uniprot.org

Similarly, the Km for the cofactor NAD+ also shows variability. The Lunularia cruciata MIPS exhibited a Km of 0.034 mM for NAD+. scielo.brscielo.br

Table 1: Apparent Km Values for this compound Synthase and Related Enzymes

Enzyme Source Substrate Apparent Km (mM)
Lunularia cruciata MIPS D-Glucose-6-Phosphate 0.80 scielo.brscielo.br
Lunularia cruciata MIPS NAD+ 0.034 scielo.brscielo.br
Archaeoglobus fulgidus (bifunctional) Inositol-1-Phosphate 0.87 uniprot.org
Archaeoglobus fulgidus (bifunctional) CTP 0.58 uniprot.org

The maximum velocity (Vmax) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with its substrate. collaborativedrug.com For the MIPS from Lunularia cruciata, the Vmax was determined to be 2.8 µmol/mg/h for D-glucose-6-phosphate and 1.21 µmol/mg/h for NAD+. scielo.brscielo.br In another study, the Vmax for a bifunctional enzyme from Archaeoglobus fulgidus was reported as 62.9 μmol/min/mg. uniprot.org The Vmax of MIPS can be influenced by various factors, including the presence of certain ions; for example, potassium ions have been shown to increase the Vmax of bovine testis MIPS. nih.gov

Table 2: Vmax Values for this compound Synthase and Related Enzymes

Enzyme Source Substrate/Condition Vmax
Lunularia cruciata MIPS D-Glucose-6-Phosphate 2.8 µmol/mg/h scielo.brscielo.br
Lunularia cruciata MIPS NAD+ 1.21 µmol/mg/h scielo.brscielo.br
Archaeoglobus fulgidus (bifunctional) Not specified 62.9 μmol/min/mg uniprot.org
Substrate Inhibition Phenomena

This compound synthase (MIPS), the enzyme responsible for the conversion of D-glucose-6-phosphate to this compound, can be subject to inhibition by its own substrate and its analogues. The natural substrate, D-glucose-6-phosphate, exists as an equilibrium of anomers. The enzyme exhibits a significant preference, at least five-fold, for the β-anomer. nih.gov The α-anomer, in contrast, appears to function as an inhibitor of the reaction, although it may also be slowly converted to the product. nih.gov

Furthermore, analogues of reaction intermediates can act as potent competitive inhibitors. For instance, myo-2-inosose 1-phosphate, an intermediate in the catalytic cycle, is a competitive inhibitor of MIPS. acs.org Probing the importance of the oxidized center in this intermediate, studies have examined related compounds. 2-Deoxy-myo-inositol 1-phosphate, which lacks the oxidized center, was found to be a competitive inhibitor, but its potency was reduced 47-fold compared to myo-2-inosose phosphate. acs.org This highlights that while the oxidized reaction center is important for strong active site interactions, other structural features contribute to binding and inhibition. acs.org

Substrate Specificity of this compound Synthase

This compound synthase displays a high degree of specificity for its substrate, D-glucose-6-phosphate (G-6-P), and its cofactor, NAD+. scielo.brnih.gov Studies on the enzyme from various sources, including bovine testis, the fern Gleichenia glauca, and the bryophyte Lunularia cruciata, confirm that G-6-P is the preferred substrate. nih.govscielo.brcas.cz When tested with other sugar phosphates, the enzyme shows little to no activity. For example, the synthase from Gleichenia glauca shows no activity with fructose-6-phosphate (B1210287) and minimal activity with galactose-6-phosphate. cas.czcas.cz

Research on the bovine testis enzyme has provided detailed insights into its specificity concerning epimers of D-glucose-6-phosphate. The enzyme can tolerate changes at certain positions more than others. D-mannose-6-phosphate (the C-2 epimer) and D-2-deoxyglucose-6-phosphate are both competitive inhibitors and can be converted to inositol phosphate products. nih.gov In contrast, D-allose-6-P (the C-3 epimer) is a weak inhibitor but not a substrate, and D-galactose-6-P (the C-4 epimer) is neither a substrate nor an inhibitor. nih.gov This suggests that the specificity of the synthase increases significantly in the order of carbon position: C1 < C2 << C3 < C4. nih.gov The enzyme is also specific for the pro-S hydrogen at C-4 of the NAD+ cofactor. nih.gov

Table 1: Substrate Specificity of this compound Synthase from Gleichenia glauca

Substrate Concentration (mM) Specific Activity [nmol(I-1-P) mg⁻¹(protein) min⁻¹]
Glucose-6-P 5 3.202 ± 0.62
Fructose-6-P 5 0.00
Galactose-6-P 5 0.467 ± 0.29

Data sourced from a study on this compound synthase from Gleichenia glauca. cas.czcas.cz

Table 2: Interaction of D-Glucose-6-Phosphate Epimers with Bovine Testis MIPS

Compound Interaction Type
D-Glucose-6-P (β-anomer) Preferred Substrate
D-Glucose-6-P (α-anomer) Inhibitor / Slow Substrate
D-Mannose-6-P (C-2 epimer) Competitive Inhibitor & Substrate
D-Allose-6-P (C-3 epimer) Weak Inhibitor
D-Galactose-6-P (C-4 epimer) Neither Substrate nor Inhibitor

Based on findings from anomeric and substrate specificity studies. nih.gov

Subsequent Metabolism of this compound

Following its synthesis, this compound serves as a crucial precursor for the formation of free myo-inositol and more complex inositol-containing molecules in various organisms. Its metabolic fate is primarily dictated by two distinct enzymatic pathways: dephosphorylation to myo-inositol or conversion into nucleotide-activated forms for further synthesis reactions.

Dephosphorylation by Myo-Inositol-1-Phosphatase (IMPase) to Myo-Inositol

The most common metabolic route for this compound is its dephosphorylation to produce free myo-inositol. oup.comnih.gov This reaction is catalyzed by the enzyme myo-inositol-1-phosphatase (IMPase, EC 3.1.3.25), a Mg²⁺-dependent phosphohydrolase. oup.comwikipedia.org The activity of IMPase is the final step in the de novo biosynthesis of myo-inositol, a pathway that begins with the conversion of glucose-6-phosphate. oup.comnih.govwikipedia.org IMPase is responsible for maintaining the intracellular pool of myo-inositol, a vital compound for the synthesis of phosphatidylinositols, polyphosphoinositides, and other metabolites involved in numerous cellular processes, including signal transduction. drugbank.com The enzyme can dephosphorylate various inositol monophosphate isomers to produce myo-inositol. wikipedia.org

Conversion to CDP-Inositol and Di-myo-inositol 1,1′-phosphate in Specific Organisms

In certain organisms, particularly hyperthermophilic archaea and some bacteria, this compound is utilized in a pathway to synthesize the osmolyte di-myo-inositol-1,1′-phosphate (DIP). nih.govnih.govoup.com This biosynthetic route begins with the activation of this compound. nih.govunl.pt

The proposed and later revised pathway involves several key enzymatic steps:

Activation: this compound is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CTP:inositol monophosphate cytidylyltransferase (IMPCT). unl.ptpnas.org This reaction produces CDP-inositol and inorganic pyrophosphate. pnas.org The enzyme is specific for this compound and CTP. pnas.org

Condensation: Originally, it was proposed that CDP-inositol condenses with a molecule of free myo-inositol (produced by IMPase) to form DIP. nih.govnih.gov However, revised findings have shown that the enzyme P-DIP synthase catalyzes the condensation of CDP-inositol with a second molecule of this compound. pnas.org This creates a phosphorylated intermediate, 1,1′-di-myo-inosityl phosphate 3-phosphate (DIPP or P-DIP). unl.ptpnas.org

Dephosphorylation: In the final step, the phosphorylated intermediate (P-DIP) is dephosphorylated by an inositol monophosphatase-like enzyme to yield the final product, di-myo-inositol-1,1′-phosphate. pnas.orgresearchgate.net

This pathway has been identified in organisms such as Methanococcus igneus, Pyrococcus woesei, and Archaeoglobus fulgidus, where DIP serves as a crucial compatible solute for osmoprotection and thermostabilization. nih.govoup.comunl.pt

Structural and Mechanistic Insights into L Myo Inositol 1 Phosphate Synthase

Three-Dimensional Crystal Structures of L-Myo-Inositol-1-Phosphate Synthase

In most, if not all, organisms, this compound synthase exists as a homotetramer, meaning it is composed of four identical protein subunits. nih.govresearchgate.net The crystal structure of MIPS from Archaeoglobus fulgidus clearly shows the entire biologically active oligomer as a tetramer in the asymmetric unit. rcsb.org Similarly, the enzyme from Saccharomyces cerevisiae also forms a homotetrameric complex with a total molecular weight of approximately 240 kDa. researchgate.netresearchgate.net This quaternary structure is crucial for the enzyme's stability and function.

Organism Oligomeric State Reference
Archaeoglobus fulgidusHomotetramer rcsb.org
Saccharomyces cerevisiaeHomotetramer researchgate.netresearchgate.net
GeneralLikely Homotetrameric nih.gov

The active site of MIPS is located in a deep cleft formed at the junction of its two primary domains. nih.gov A remarkable feature of the active site is its dynamic nature. In the absence of a substrate or inhibitor, a significant portion of the active site is disordered. nih.govresearchgate.netnih.govpdbj.org However, upon binding of an inhibitor like 2-deoxy-glucitol-6-phosphate, this disordered region undergoes a dramatic induced-fit conformational change, folding into three helices and a long beta-strand that completely encapsulate the inhibitor within the enzyme's interior. nih.gov This disorder-to-order transition is a key regulatory feature of the enzyme's catalytic cycle. eie.gr The active site contains a cluster of highly conserved lysine (B10760008) residues that are essential for the catalytic mechanism. eie.grrcsb.org In Thermochaetoides thermophila, for instance, five conserved lysine residues are crucial for catalysis. eie.gr

MIPS requires the cofactor NAD+ for its catalytic activity, which is regenerated during the reaction cycle. nih.govebi.ac.uk The binding of NAD+ and its reduced form, NADH, induces significant conformational changes in the enzyme. Crystal structures of MIPS in its apo (unbound), NAD+-bound, and NADH-bound forms have been determined. researchgate.netnih.gov The NAD+-bound forms often show a disordered active site, while the binding of NADH, along with a phosphate (B84403) and glycerol, leads to a fully ordered and encapsulated active site. researchgate.netnih.govpdbj.org The nicotinamide (B372718) ring of the cofactor is repositioned during the catalytic cycle, and its binding is stabilized by hydrogen bonds with specific amino acid residues, such as Ser439 and Asn77 in the yeast enzyme. researchgate.net

Cofactor Effect on Active Site Reference
NAD+Active site often remains disordered. researchgate.netnih.govpdbj.org
NADH (with phosphate and glycerol)Induces ordering and encapsulation of the active site. researchgate.netnih.govpdbj.org

The role of metal ions in MIPS catalysis varies between different life kingdoms. Eukaryotic MIPS, such as the one from Saccharomyces cerevisiae, are typically stimulated by monovalent cations like NH4+, while K+ has little effect and Na+ can be inhibitory. scielo.brnih.gov In contrast, prokaryotic MIPS from organisms like Archaeoglobus fulgidus and Mycobacterium tuberculosis are classified as type II aldolases and often require divalent cations for maximal activity. researchgate.netresearchgate.net The crystal structure of M. tuberculosis MIPS revealed the unexpected presence of a zinc ion in the active site, suggesting a mechanistic difference from its eukaryotic counterparts. nih.gov The A. fulgidus enzyme structure showed a K+ ion in two of the four subunits and suggested a second metal-ion-binding site that could be critical for catalysis. rcsb.orgresearchgate.net Some studies on bryophyte MIPS have shown slight stimulation by Mg2+ and Ca2+. scielo.br

Organism/Group Metal Ion Requirement/Effect Reference
Eukaryotes (general)Stimulated by monovalent cations (e.g., NH4+) scielo.brnih.gov
Saccharomyces cerevisiaeStimulated by NH4+ nih.gov
Prokaryotes (general)Require divalent cations (e.g., Zn2+, Mg2+) researchgate.net
Mycobacterium tuberculosisContains a zinc ion in the active site. nih.gov
Archaeoglobus fulgidusContains K+ and a putative second metal-binding site. rcsb.orgresearchgate.net
Lunularia cruciata (a bryophyte)Slightly stimulated by Mg2+ and Ca2+. scielo.br

Cofactor Binding Modes (NAD+, NADH)

Detailed Catalytic Mechanism of this compound Formation

The conversion of D-glucose-6-phosphate to this compound is a complex multi-step process involving oxidation, enolization, intramolecular aldol (B89426) cyclization, and reduction, all occurring without the release of any intermediates. nih.govrcsb.orgnih.gov The entire reaction is facilitated by the dynamic active site and the NAD+ cofactor.

The catalytic cycle is initiated by the binding of the pyranose form of D-glucose-6-phosphate. nih.gov The first chemical step is the oxidation of the substrate at the C5 position. ebi.ac.uk This involves the direct transfer of a hydride from the C5 of G6P to the C4 of the nicotinamide ring of the bound NAD+, forming NADH. ebi.ac.uk Simultaneously, a proton is lost from the C5 hydroxyl group of G6P, a process that is facilitated by a lysine residue in the active site (e.g., Lys369 in Saccharomyces cerevisiae). ebi.ac.uk This oxidation step transforms the C5 hydroxyl group into a keto group, resulting in the formation of a 5-keto-glucose-6-phosphate intermediate that remains tightly bound within the active site. rcsb.orgnih.gov This initial oxidation is crucial as it activates the proton at C6, preparing the molecule for the subsequent enolization and cyclization steps. ebi.ac.uk

Intramolecular Aldol Cyclization

Following the initial oxidation of G6P, the resulting intermediate, 5-keto-glucose-6-phosphate (or myo-inosose-2 1-phosphate), undergoes an intramolecular aldol cyclization. annualreviews.orgebi.ac.uk This step involves the nucleophilic attack of a carbanion, generated at the C6 position, on the carbonyl carbon at the C1 position, leading to the formation of the six-membered inositol (B14025) ring. ebi.ac.uk The enzyme facilitates this cyclization by creating a specific chemical environment within its active site. Evidence from crystallographic data suggests that the phosphate-monoester group of the substrate may act as the base in the enolization process that precedes the cyclization. ebi.ac.uk The negative charge that develops on the enolate oxygen is stabilized by two lysine residues within the active site. ebi.ac.uk Subsequently, either the monophosphate group or another lysine residue acts as a general acid to protonate the oxygen at the C1 position during the ring closure. ebi.ac.uk

Reduction Step

The final step in the catalytic cycle is the reduction of the cyclized intermediate, myo-inosose-2 1-phosphate, to form this compound. nih.govannualreviews.org This reduction is carried out by the NADH molecule that was generated during the initial oxidation of G6P. nih.govannualreviews.org The hydride ion is transferred from the NADH molecule back to the C5 position of the inositol ring intermediate. annualreviews.orgebi.ac.uk This step regenerates the NAD+ cofactor, which remains bound to the enzyme, and completes the synthesis of MIP. nih.govannualreviews.org The entire process occurs while the intermediates are tightly bound to the enzyme, and they are not released until the final product is formed. annualreviews.org

Induced Fit Mechanisms in this compound Synthase upon Substrate/Inhibitor Binding

The binding of a substrate or inhibitor to this compound synthase (MIPS) induces significant conformational changes, a classic example of an induced-fit mechanism. nih.govproteopedia.org In the unbound, or apo, form of the enzyme, a significant portion of the active site is disordered. nih.goviucr.org Specifically, in the Saccharomyces cerevisiae enzyme, 58 amino acids in the vicinity of the active site are disordered. nih.govproteopedia.org

However, upon the binding of an inhibitor, such as 2-deoxy-glucitol-6-phosphate, this disordered region undergoes a dramatic structural transition. nih.govproteopedia.org The inhibitor acts as a nucleus, prompting the folding of this domain and completely encapsulating the inhibitor within the enzyme's interior. nih.govproteopedia.orgiucr.org This folding process results in the formation of three helices and a long beta-strand. nih.govproteopedia.org More recent studies have proposed a conformational selection model, suggesting that the enzyme exists in a ground state with various structural configurations, and substrate binding stabilizes a specific active conformation. pnas.orgnih.govpnas.org This dynamic process of disorder-to-order transition at the active site is crucial for regulating the catalytic rate of the enzyme. pnas.org

Comparative Structural Analyses of this compound Synthase Across Different Life Kingdoms

This compound synthase (MIPS) is a highly conserved protein found across diverse organisms, from bacteria and archaea to eukaryotes like yeast and humans. nih.govnih.gov Despite this evolutionary diversity, the core structure and catalytic function of MIPS are remarkably similar. nih.govnih.govacs.org However, structural comparisons have revealed key differences that reflect adaptations to different cellular environments. nih.govnih.govacs.org

FeatureEukaryotic (S. cerevisiae)Bacterial (M. tuberculosis)Archaeal (A. fulgidus)
Quaternary Structure Homotetramer nih.govHomotetramer ebi.ac.ukHomotetramer nih.govacs.org
Domain Organization NAD-binding domain, catalytic domain, core domain academicoa.comTwo domains with a deep cleft at the junction nih.govSimilar to eukaryotic and bacterial MIPS nih.govacs.org
Cofactor NAD+ nih.govNAD+ nih.govNAD+ nih.govacs.org
Metal Ion Requirement Stimulated by monovalent cations nih.govContains a zinc ion in the active site nih.govRequires K+ for activity nih.govacs.org
Thermostability Less thermostable-Enhanced thermostability due to deletion of surface loops nih.govacs.org
Active Site Partially closed in apo form rcsb.orgFully ordered with NAD+ and inorganic phosphate nih.govacs.orgFully ordered with NAD+ and inorganic phosphate nih.govacs.org

Eukaryotic this compound Synthase (e.g., Saccharomyces cerevisiae)

The MIPS from the yeast Saccharomyces cerevisiae is a homotetrameric enzyme. nih.gov Each monomer is composed of three main functional domains: an NAD-binding Rossmann fold, a catalytic domain, and a core domain. academicoa.com The crystal structure of the yeast enzyme has been determined, revealing details of its partially closed NAD-containing active site in the apo-configuration. rcsb.org The enzyme's activity is stimulated by the presence of monovalent cations. nih.gov A significant feature of the yeast MIPS is the disorder in the active site region in the absence of a bound substrate or inhibitor, which becomes ordered upon binding, highlighting an induced-fit mechanism. nih.govpdbj.org

Bacterial this compound Synthase (e.g., Mycobacterium tuberculosis)

The MIPS from Mycobacterium tuberculosis (tbINO) is also a homotetrameric enzyme, with its crystal structure determined at a resolution of 1.95 Å. nih.gov The active site is located in a deep cleft at the junction of two domains. nih.gov A key distinguishing feature of tbINO is the presence of a zinc ion in the active site, which is not found in its eukaryotic counterparts. nih.gov This suggests a different mechanistic requirement for metal ions that could potentially be exploited for the development of selective inhibitors against this pathogenic bacterium. nih.gov

Implications for Evolutionary Conservation

The enzyme this compound synthase (MIPS) is considered an ancient protein, present in a wide array of evolutionarily diverse organisms, from eubacteria and archaea to fungi, plants, and animals. nih.govacademicoa.com This widespread distribution underscores its fundamental role in cellular metabolism. nih.gov The high degree of conservation observed in MIPS, particularly within its core catalytic domain, points to a strong structure-to-function correlation that has been maintained throughout evolution. nih.govplos.org

Phylogenetic analyses of MIPS protein sequences from a multitude of organisms have consistently revealed a clear demarcation between prokaryotic and eukaryotic lineages. plos.org While the evolution of MIPS among prokaryotes appears more diverse and complex, eukaryotic MIPS sequences exhibit a high degree of conservation, even at the nucleotide level. nih.govnih.gov This suggests that MIPS in eukaryotes may have originated from a monophyletic source. nih.gov

A comprehensive analysis of 172 homologous MIPS sequences from various organisms identified six phylogenetically conserved blocks. plos.orgnih.gov Four of these blocks are integral to the catalytic core of the enzyme. plos.orgnih.gov Further investigation into the MIPS structure reveals three primary domains: a central domain, an NAD+-binding or Rossmann fold domain, and a catalytic or tetramerization domain. plos.org The NAD+ binding domain is characterized by a typical GXGGXXG motif, indicative of an oxidoreductase. academicoa.com

Multiple sequence alignments across diverse species have highlighted several highly conserved amino acid stretches that are essential for MIPS function. nih.govuliege.be These conserved domains are crucial for substrate binding and the catalytic reaction. nih.gov

Table 1: Highly Conserved Amino Acid Domains in Eukaryotic MIPS

DomainConserved SequencePutative FunctionReference
Domain 1GWGGNNGCofactor NAD+ binding and reaction catalysis nih.govuliege.be
Domain 2LWTANTERYCofactor NAD+ binding and reaction catalysis nih.govuliege.be
Domain 3NGSPQNTFVPGLCofactor NAD+ binding and reaction catalysis nih.govuliege.be
Domain 4SYNHLGNNDGCofactor NAD+ binding and reaction catalysis nih.govuliege.be

Within the catalytic domain, specific amino acid residues are critical for the enzyme's function. In particular, lysine residues have been identified as playing a crucial role in MIPS catalysis. plos.orgpnas.org A study focusing on rice (Oryza sativa) MIPS pinpointed a conserved pentapeptide stretch, K-x-x-x-K, at the active site. plos.org The two lysine residues within this pentapeptide are 100% conserved across representative MIPS sequences from various phyla and are essential for catalytic activity. plos.orgplos.org Site-directed mutagenesis experiments, where these lysine residues were deleted or replaced, resulted in a significant reduction or complete loss of enzyme activity, confirming their functional importance. plos.orgplos.org

Structural and sequence comparisons have also identified other invariant amino acids within the highly conserved regions of eukaryotic MIPS. These residues are consistently found in the established crystal structures of MIPS from different organisms, further emphasizing their evolutionary and functional significance. plos.org

Table 2: Invariant Amino Acids in Eukaryotic MIPS and their Interaction Roles

Invariant ResidueInteracting MoleculeOrganism of StudyReference
K369Substrate, NADHOryza sativa plos.org
K373SubstrateOryza sativa plos.org
K412SubstrateOryza sativa plos.org
D438SubstrateOryza sativa plos.org
D356NADHOryza sativa plos.org

Biological Functions and Regulatory Mechanisms of L Myo Inositol 1 Phosphate Metabolism

Involvement of L-Myo-Inositol-1-Phosphate in Cellular Signaling Pathways

The conversion of this compound to myo-inositol unlocks a cascade of signaling events. Myo-inositol is the foundational scaffold for both soluble and lipid-based second messengers that regulate a multitude of cellular processes, from gene expression to membrane trafficking. nih.govnih.govuliege.be

Once synthesized, myo-inositol can be sequentially phosphorylated by a series of specific kinases to generate a complex family of water-soluble inositol (B14025) polyphosphates (InsPs). nih.govmdpi.com This family of molecules ranges from monophosphorylated inositol to the fully phosphorylated inositol hexakisphosphate (InsP₆), also known as phytic acid. nih.govsemanticscholar.org InsP₆ is the most abundant inositol polyphosphate in many eukaryotic cells and serves as the direct precursor for an even more complex class of signaling molecules: the inositol pyrophosphates (PP-InsPs). semanticscholar.orgmdpi.comannualreviews.org

Inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (InsP₇ or PP-InsP₅) and bisdiphosphoinositol tetrakisphosphate (InsP₈ or (PP)₂-IP₄), are characterized by the presence of high-energy pyrophosphate (diphosphate) moieties attached to the inositol ring. mdpi.comannualreviews.orgfrontiersin.org These molecules are synthesized by specific kinases, including IP6 kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). annualreviews.org The generation of this diverse array of phosphorylated and pyrophosphorylated inositols creates a sophisticated cellular "language" or "code," where each molecule can convey specific information to regulate distinct cellular processes. frontiersin.orgnih.gov These processes include phosphate (B84403) homeostasis, energy sensing, and insulin (B600854) signaling. mdpi.comannualreviews.orgpnas.org

Table 1: Key Inositol Polyphosphates and Pyrophosphates Derived from Myo-Inositol

Compound ClassKey MoleculesPrecursor(s)General Function
Inositol Polyphosphates (InsPs) Inositol trisphosphate (InsP₃), Inositol hexakisphosphate (InsP₆)Myo-inositol, Lower InsPsCalcium signaling (InsP₃), Precursor for PP-InsPs, Phosphorus storage nih.govpnas.orgpnas.org
Inositol Pyrophosphates (PP-InsPs) Diphosphoinositol pentakisphosphate (InsP₇), Bisdiphosphoinositol tetrakisphosphate (InsP₈)InsP₆, InsP₅Energy metabolism, Phosphate homeostasis, Stress signaling semanticscholar.organnualreviews.orgnih.gov

In addition to forming soluble messengers, myo-inositol is an essential building block for lipid-based signaling molecules. It is incorporated into phosphatidylinositol (PtdIns), a minor but functionally critical phospholipid component of eukaryotic cell membranes. nih.govoup.comwikipedia.org The synthesis of PtdIns from myo-inositol and CDP-diacylglycerol is catalyzed by phosphatidylinositol synthase. oup.combiorxiv.org

PtdIns itself serves as the parent compound for a family of phosphorylated derivatives known as phosphoinositides (PIPs). Specific lipid kinases phosphorylate the inositol headgroup of PtdIns at various positions, creating molecules like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂). nih.govbiorxiv.org These phosphoinositides are vital for a myriad of cellular functions, including:

Vesicle and membrane trafficking : They act as molecular signposts on organelle membranes, recruiting specific proteins to regulate the movement of vesicles. researchgate.netoup.comembrapa.br

Cytoskeletal organization : They influence the dynamics of the actin cytoskeleton. oup.com

Signal transduction : PtdIns(4,5)P₂ can be hydrolyzed by phospholipase C (PLC) to generate two potent second messengers: inositol 1,4,5-trisphosphate (InsP₃), which mobilizes intracellular calcium, and diacylglycerol (DAG). nih.govpnas.orgpnas.org

Therefore, the synthesis of this compound is a foundational step for producing the PtdIns pool necessary for maintaining membrane identity and propagating signals throughout the cell. nih.govoup.com

Myo-Inositol as a Precursor for Inositol Polyphosphates (InsPs) and Pyrophosphates (PP-InsPs)

Role of this compound in Cellular Homeostasis and Stress Responses

The pathway beginning with this compound is crucial for enabling organisms to adapt and survive in fluctuating and often harsh environmental conditions. Its downstream products function as protective molecules and signaling components that orchestrate broad stress response programs. scielo.bruliege.beresearchgate.net

A key function of the myo-inositol pathway is in the management of osmotic stress, which is caused by conditions such as high salinity or drought. cyberleninka.ruresearchgate.net In many plants and some microbes, myo-inositol and its methylated derivatives (e.g., D-ononitol) act as compatible solutes, or osmolytes. scielo.brnih.gov These molecules accumulate in the cytoplasm to high concentrations without interfering with normal cellular processes, helping to maintain cellular turgor and water balance. mdpi.com

Studies have shown that exposure to salinity stress leads to the increased activity and expression of this compound synthase (MIPS), the enzyme that produces this compound. cyberleninka.ruscielo.brnih.gov This upregulation enhances the de novo synthesis of myo-inositol, which can then be used directly as an osmoprotectant or converted to other protective compounds. nih.govmdpi.com This response helps to protect cellular structures and photosynthetic machinery from damage caused by osmotic stress and ion toxicity. nih.gov

The role of the this compound pathway extends beyond osmotic stress to more general stress responses. uliege.beresearchgate.net Myo-inositol and its derivatives are involved in protecting cells from various abiotic and biotic threats. embrapa.brdntb.gov.ua

In some bacteria, such as Corynebacterium glutamicum, this compound is a key precursor for the synthesis of mycothiol (B1677580) (MSH). nih.gov Mycothiol is a major low-molecular-weight thiol that functions as a critical antioxidant, protecting the cell from reactive oxygen species (ROS) and other damaging agents induced by oxidative stress. nih.gov In these organisms, the Ino-1 enzyme (MIPS) is essential for providing the inositol moiety for MSH, thereby playing a central role in the oxidative stress resistance mechanism. nih.gov In plants, overexpression of MIPS genes has been linked to enhanced tolerance to heat stress and other adverse conditions, indicating a conserved role in broad stress mitigation. dntb.gov.uaoup.com

Table 2: Role of the this compound Pathway in Stress Responses

Stress TypeOrganism/SystemKey FindingsReference(s)
Salinity/Osmotic Plants (Mesembryanthemum crystallinum, Tomato)Upregulation of MIPS (INPS); accumulation of myo-inositol and its derivatives as osmolytes. cyberleninka.runih.govmdpi.com
Oxidative Bacteria (Corynebacterium glutamicum)MIPS (Ino-1) synthesizes the precursor for mycothiol (MSH), a key antioxidant. nih.gov
Heat Plants (Rice overexpressing wheat gene)Overexpression of MIPS increased myo-inositol levels and improved performance during heat stress. dntb.gov.uaoup.com
General Abiotic Plants (Arabidopsis, Passion Fruit)MIPS genes are required for physiological responses to stress; transcription is regulated by environmental changes. nih.govembrapa.br

The inositol phosphate network, originating from this compound, is deeply integrated with the regulation of cellular energy and nutrient homeostasis. mdpi.comnih.govnih.gov Inositol pyrophosphates (PP-InsPs), with their high-energy phosphate bonds, are increasingly recognized as key regulators of cellular energetics. mdpi.comnih.gov These molecules can influence fundamental metabolic pathways, including glycolysis and mitochondrial function. mdpi.comnih.gov

Furthermore, the inositol phosphate system is pivotal in nutrient sensing, particularly for phosphate. In plants, inositol polyphosphates (InsP₆ and its pyrophosphorylated derivatives) are central to the phosphate starvation response (PSR). oup.com They facilitate the interaction between key regulatory proteins (SPX and PHR) that control the expression of genes involved in phosphate uptake and utilization, ensuring the plant can adapt to low-phosphate conditions. oup.com In mammals, inositol phosphates and pyrophosphates are implicated in insulin signaling and the regulation of glucose uptake, linking the pathway directly to systemic energy metabolism. nih.govpnas.orgnih.gov Disruption of inositol phosphate synthesis can impact a wide range of metabolic functions, highlighting its role as a central coordinator of metabolic adaptability. nih.gov

Impact on Energy Homeostasis and Nutrient Metabolism

Link to Glycolysis and Gluconeogenesis

The synthesis of this compound is directly tied to glycolysis, as its substrate, D-glucose-6-phosphate (G6P), is a central intermediate in this pathway. nih.govnih.gov The enzyme MIPS channels G6P away from glycolysis towards the production of inositol-containing compounds. mdpi.compnas.org This connection establishes a critical branch point between primary energy metabolism and the synthesis of essential signaling and structural molecules.

Disruptions in the broader inositol phosphate synthesis pathway have been shown to impact both glycolysis and gluconeogenesis. nih.gov The regulation of MIPS activity can, therefore, modulate the metabolic flux of G6P, influencing its allocation between energy production through glycolysis and its use for creating inositol phosphates. In mammals, the synthesis of this compound (also referred to as inositol-3-phosphate or Ins3P in some literature) from G6P represents a key metabolic route for producing the inositol backbone necessary for a vast network of signaling molecules. nih.govpnas.org

Influence on Lipid Synthesis

This compound is an essential precursor for the synthesis of inositol-containing lipids, most notably phosphatidylinositol (PtdIns) and its phosphorylated derivatives (phosphoinositides). nih.govfrontiersin.org Following its synthesis, this compound is dephosphorylated to myo-inositol, which then serves as the headgroup for these critical membrane lipids. nih.govresearchgate.net Phosphatidylinositol is a fundamental structural component of cellular membranes, particularly mitochondrial membranes, and is the parent compound for a family of lipid second messengers. frontiersin.org

Research in Arabidopsis thaliana has demonstrated that a loss of MIPS1 function, which blocks the synthesis of this compound, results in lower levels of phosphatidylinositol. nih.gov This directly illustrates the pathway's importance in maintaining the cellular pool of these essential lipids. Furthermore, a novel pathway for synthesizing glycerophosphoinositides in the bacterium Rhodothermus marinus has been identified that uses cytidine (B196190) diphosphate (B83284) (CDP)-inositol as the donor for the inositol head group. nih.gov This CDP-inositol is formed from this compound, highlighting an alternative mechanism by which MIP metabolism contributes to lipid synthesis. nih.govpnas.org

Effects on Mitochondrial Function

The metabolic network originating from this compound has significant effects on mitochondrial function. nih.gov Myo-inositol, derived from MIP, is a component of phosphatidylinositol, which is vital for the integrity and function of mitochondrial membranes. frontiersin.org Studies have shown that disrupting inositol phosphate synthesis can lead to changes in mitochondrial morphology and respiratory activity. mdpi.comnih.gov

Specifically, myo-inositol has been found to improve mitochondrial function by reducing oxidative stress and increasing mitochondrial membrane potential. frontiersin.org In porcine embryos, supplementation with myo-inositol decreased mitochondrial reactive oxygen species (ROS) and enhanced the expression of genes related to mitochondrial function. frontiersin.org Other research has indicated that inositol can act as a natural inhibitor of mitochondrial fission by directly targeting the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net A deficiency in the enzymes that synthesize inositol can lead to increased mitochondrial fission, underscoring the importance of the this compound pathway in maintaining mitochondrial health. nih.govresearchgate.net

Table 1: Key Research Findings on this compound Metabolic Links

Metabolic Area Organism/System Studied Key Finding Reference
Glycolysis Link General Eukaryotic Metabolism This compound is synthesized from glucose-6-phosphate, a key glycolytic intermediate. nih.govnih.gov
Lipid Synthesis Arabidopsis thaliana Loss of the MIPS1 enzyme reduces levels of phosphatidylinositol, a crucial membrane lipid. nih.gov
Lipid Synthesis Rhodothermus marinus A novel pathway uses CDP-inositol, derived from this compound, for phospholipid synthesis. nih.gov
Mitochondrial Function Porcine Parthenogenetic Embryos Myo-inositol (derived from MIP) improves mitochondrial membrane potential and reduces oxidative stress. frontiersin.org

| Mitochondrial Function | Mammalian Cells | Inositol deficiency leads to mitochondrial fission through the activation of the AMPK pathway. | nih.govresearchgate.net |

This compound in Specific Biological Processes

The synthesis of this compound is the gateway to a multitude of essential inositol-containing compounds that play diverse and critical roles in organismal biology, from cell proliferation to the formation of specialized structures. scielo.br

Cell Growth and Development

This compound and its downstream products are fundamental for normal cell growth and development across eukaryotes. scielo.br The enzyme that produces it, MIPS, is considered essential for embryogenesis and proper organismal development in higher plants. nih.govuliege.be Studies on Arabidopsis mutants lacking a functional MIPS1 gene reveal severe developmental defects, including smaller plant size, curly leaves, and impaired root growth. nih.govnih.gov Silencing the corresponding gene in soybean leads to aborted seed development, further highlighting that the de novo synthesis of inositol via this compound is indispensable for normal growth processes. nih.gov Myo-inositol itself is involved in cytogenesis and cell morphogenesis. frontiersin.org

Cell Wall Biogenesis

The pathway initiated by this compound synthesis is crucial for cell wall biogenesis, particularly in plants and fungi. researchgate.netscielo.brscielo.br Myo-inositol, produced from the dephosphorylation of this compound, serves as a precursor for the synthesis of UDP-glucuronic acid, a key building block for hemicelluloses and pectins in the plant cell wall. uliege.be The inositol oxidation pathway converts myo-inositol into these essential cell wall components. Therefore, a steady supply of myo-inositol, dependent on MIPS activity, is required to support the rapid synthesis of cell wall polysaccharides during cell division and differentiation. researchgate.netnih.gov The essential role of this pathway is underscored by its conservation across diverse organisms that possess cell walls. scielo.br

Seed Development and Phosphorus Storage

In plants, the this compound pathway is central to both seed development and the storage of phosphorus. nih.govuliege.be During seed maturation, a significant portion of the myo-inositol derived from this compound is sequentially phosphorylated to form myo-inositol hexakisphosphate, commonly known as phytic acid or phytate. researchgate.netnih.gov Phytic acid is the primary storage form of phosphorus in seeds, chelating essential minerals and serving as a reservoir of both phosphate and inositol that will be utilized during germination and early seedling growth. researchgate.netnih.gov

The synthesis of this compound by MIPS is the committed step for this entire process. nih.gov Genetic studies have shown that the absence of MIPS activity not only prevents the accumulation of phytic acid but also severely impairs or completely aborts seed development, indicating that the pathway's role extends beyond mere phosphorus storage to functions essential for embryogenesis. nih.govnih.gov In Arabidopsis, MIPS is primarily active in the endosperm during seed development, while the final product, phytic acid, accumulates mainly in the embryo, suggesting a complex interplay between these tissues for phosphorus storage. nih.gov

Table 2: Mentioned Compound Names

Compound Name Abbreviation
This compound MIP
D-Glucose-6-Phosphate G6P
Myo-Inositol
Phosphatidylinositol PtdIns
Cytidine Diphosphate-Inositol CDP-Inositol
Reactive Oxygen Species ROS
AMP-activated protein kinase AMPK
UDP-glucuronic acid
Myo-Inositol Hexakisphosphate (Phytic Acid) InsP6
Inositol-3-Phosphate Ins3P
Cytidine Triphosphate CTP
Inositol Monophosphatase IMP

Crosstalk with other Metabolic Pathways (e.g., Sphingolipid Synthesis)

This compound (MIP) metabolism is intricately linked with various cellular processes, including a notable crosstalk with sphingolipid synthesis. nih.govmolbiolcell.org Myo-inositol, derived from the dephosphorylation of this compound, is a crucial component of certain sphingolipids, particularly in yeast where all three existing sphingolipids contain myo-inositol. molbiolcell.org In mammals, sphingolipid metabolites like ceramide and sphingosine-1-phosphate are vital signaling molecules. molbiolcell.org

Research in Arabidopsis thaliana has demonstrated a clear connection between myo-inositol levels and sphingolipid metabolism. nih.gov Mutants with deficient this compound synthase 1 (MIPS1) activity exhibit lower levels of myo-inositol and phosphatidylinositol, which correlates with an increase in ceramide levels. nih.gov Ceramides (B1148491) are precursors in the sphingolipid pathway and are also associated with programmed cell death. nih.gov This suggests that myo-inositol or its derivatives, such as phosphatidylinositol, play a regulatory role in sphingolipid synthesis and, consequently, in cell death pathways. nih.gov

Furthermore, the synthesis of inositol phosphates can originate from sources other than the canonical pathway involving phospholipase C. pnas.orgpnas.org One such alternative route involves the hydrolysis of sphingolipids, which generates myo-inositol-1-phosphate (I(1)P1). pnas.orgpnas.org This I(1)P1 can then be phosphorylated by inositol tetrakisphosphate 1-kinase 1 (ITPK1) to contribute to the synthesis of higher inositol phosphates like inositol hexakisphosphate (IP6). pnas.orgpnas.org This highlights a dynamic interplay where myo-inositol is both a building block for and a product of sphingolipid metabolism, creating a regulatory loop between these two essential metabolic pathways.

Regulation of this compound Synthase Expression and Activity

The synthesis of this compound is catalyzed by this compound synthase (MIPS), a key enzyme whose expression and activity are tightly regulated at multiple levels. nih.govnih.gov

Transcriptional Control of MIPS Genes (e.g., INO1, ISYNA1, MIPS1)

The genes encoding MIPS, such as INO1 in yeast, ISYNA1 in mammals, and MIPS1 in plants, are subject to complex transcriptional control. nih.govnih.gov In the yeast Saccharomyces cerevisiae, the regulation of the INO1 gene has been extensively studied and is sensitive to the availability of phospholipid precursors and the growth phase. ebi.ac.uk Similarly, in plants like Arabidopsis, the three MIPS genes (MIPS1, MIPS2, and MIPS3) exhibit distinct spatial and temporal expression patterns. MIPS1 is widely expressed throughout development, while MIPS2 and MIPS3 expression is more restricted, primarily to vascular tissues. nih.gov In maize, the ZmMIPS2 gene is specifically implicated in germination at low temperatures. acs.org

The expression of MIPS genes is profoundly influenced by the cell's metabolic state and the availability of inositol. In yeast, the transcription of the INO1 gene is induced when cellular levels of myo-inositol are low. nih.gov This regulation ensures a supply of inositol for essential cellular functions when external sources are scarce. Conversely, high levels of inositol repress INO1 expression. biorxiv.org In Drosophila melanogaster, the gene encoding MIPS, Inos, is also regulated by dietary inositol, with higher inositol levels leading to lower Inos mRNA levels. biologists.com

In contrast to yeast, mammalian ISYNA1 transcription does not appear to be significantly regulated by the extracellular availability of inositol. biorxiv.orgmdpi.com Instead, its expression is more responsive to internal cellular signals. researchgate.net For instance, glucose shortage can lead to the downregulation of ISYNA1 expression. researchgate.net Furthermore, phosphate starvation has been shown to surprisingly increase levels of IP6 in a manner dependent on ITPK1, indicating a route to inositol phosphate synthesis that is controlled by the cellular metabolic status. pnas.orgpnas.org

The transcriptional regulation of MIPS genes involves a sophisticated interplay of activators and repressors. lumenlearning.compressbooks.pub In yeast, the transcription of INO1 is controlled by the transcriptional repressor Opi1, whose activity is modulated by levels of myo-inositol and phosphatidic acid (PA). mdpi.comsemanticscholar.org When inositol is scarce, PA levels rise, strengthening the association of Opi1 with the endoplasmic reticulum membrane and leading to the derepression of INO1 transcription. mdpi.comsemanticscholar.org The transcription activators Ino2p and Ino4p form a dimer that binds to an upstream activating sequence (UASINO) in the INO1 promoter, leading to its transcription when inositol is limited. nih.gov

In Arabidopsis, the MIPS1 protein itself plays a role in regulating its own expression. nih.gov It can act as a transcriptional regulator by binding to its own promoter to stimulate its expression. nih.gov This autoregulation involves inhibiting the activity of histone methyltransferases (ATXR5 and ATXR6), which would otherwise lead to repressive histone methylation and DNA methylation at the MIPS1 promoter. nih.gov In maize, the transcription factor ZmDREB1A directly regulates the expression of ZmMIPS2 by binding to DRE motifs in its promoter, which is crucial for germination under low-temperature stress. acs.org In mammals, glycogen (B147801) synthase kinase 3 (GSK3) has been identified as a positive regulator of ISYNA1 transcription. mdpi.comsemanticscholar.org

GeneOrganismKey Transcriptional RegulatorsEffect of Regulation
INO1 Saccharomyces cerevisiaeIno2p/Ino4p (Activators), Opi1 (Repressor)Activated by inositol limitation, repressed by high inositol. nih.govmdpi.comsemanticscholar.org
ISYNA1 MammalsGSK3 (Activator), IP6K1Positively regulated by GSK3; repressed by IP6K1 in a phosphatidic acid-inducible manner. mdpi.comresearchgate.netsemanticscholar.org
MIPS1 Arabidopsis thalianaMIPS1 (Self-regulation), ATXR5/ATXR6 (Repressive modifiers)MIPS1 binds its own promoter to prevent repressive histone methylation. nih.gov
ZmMIPS2 MaizeZmDREB1A (Activator)Activated by ZmDREB1A to promote germination at low temperatures. acs.org
Inos Drosophila melanogasterDietary InositolRepressed by the presence of dietary inositol. biologists.com
Influence of Cellular Metabolic Status and Inositol Availability

Post-Translational Regulation of this compound Synthase Activity

Beyond transcriptional control, the activity of the MIPS enzyme is also regulated after its synthesis through post-translational modifications and its sensitivity to environmental factors. nih.gov

The enzymatic activity of MIPS is sensitive to changes in pH and temperature. Studies on MIPS purified from the bryophyte Lunularia cruciata have shown an optimal pH of 7.0 and a maximum temperature for activity at 30°C. scielo.br These findings indicate that the catalytic efficiency of MIPS can be modulated by the physiological conditions within the cell's cytoplasm.

OrganismOptimal pHOptimal Temperature (°C)
Lunularia cruciata7.030
Modulators of Enzyme Activity (e.g., Metal Ions, Inhibitors)

The catalytic activities of the key enzymes in this compound metabolism, namely this compound synthase (MIPS) and inositol monophosphatase (IMPase), are intricately regulated by a variety of modulators, including metal ions and specific inhibitor molecules. These modulators play a crucial role in maintaining cellular inositol homeostasis.

This compound synthase (MIPS)

The activity of MIPS, which catalyzes the conversion of D-glucose-6-phosphate to this compound, is significantly influenced by the presence of specific metal ions. The requirements for metal ions can differ between MIPS from various organisms. Eukaryotic MIPS are classified as class I aldolases and are typically activated by monovalent cations, whereas bacterial and archaeal MIPS are class II aldolases that often require divalent metal ions for maximal activity. researchgate.net

Research on MIPS from various plant sources has demonstrated a notable stimulation of enzyme activity by the ammonium (B1175870) ion (NH₄⁺). nih.govscielo.br For instance, the activity of MIPS from Arabidopsis thaliana and Diplopterygium glaucum is enhanced in the presence of NH₄Cl. nih.govscielo.br In the archaeon Archaeoglobus fulgidus, the MIPS structure has been shown to contain a potassium ion (K⁺), and modeling studies suggest a critical role for a second metal ion in the catalytic process. nih.govacs.org

Conversely, the activity of MIPS can be significantly inhibited by various metal ions. Heavy metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺) have been identified as potent inhibitors of MIPS from the bryophyte Lunularia cruciata. scielo.br Similarly, MIPS from the fern Diplopterygium glaucum is strongly inhibited by Li⁺, Zn²⁺, and Hg²⁺, with moderate inhibition by cadmium (Cd²⁺) and slight inhibition by sodium (Na⁺) and barium (Ba²⁺). scielo.brscielo.br Some studies have also indicated that calcium (Ca²⁺) and magnesium (Mg²⁺) can have a slight stimulatory effect or no effect on MIPS activity. scielo.brscielo.br

Besides metal ions, other molecules can also inhibit MIPS activity. The mood-stabilizing drug valproate has been shown to inhibit MIPS. nih.govplos.org In yeast, the inhibitory effect of valproate on MIPS is dependent on the GSK3 homolog Mck1. plos.orgnih.gov Additionally, substrate analogs like glucose-1-phosphate and fructose-6-phosphate (B1210287), as well as the chelating agent EDTA and the sulfhydryl reagent p-chloromercuribenzoate (pCMB), have been reported to be inhibitory to MIPS. scielo.brscielo.br

Interactive Data Table: Modulators of this compound synthase (MIPS) Activity

ModulatorOrganism/SourceEffect
Metal Ions
NH₄⁺Arabidopsis thaliana, Diplopterygium glaucum, BryophytesActivator
K⁺Archaeoglobus fulgidusActivator
Mg²⁺Bryophytes, Diplopterygium glaucumSlight Stimulator / No Effect
Ca²⁺Bryophytes, Diplopterygium glaucumSlight Stimulator / No Effect
Cu²⁺BryophytesStrong Inhibitor
Zn²⁺Bryophytes, Diplopterygium glaucumStrong Inhibitor
Hg²⁺Bryophytes, Diplopterygium glaucumStrong Inhibitor
Li⁺Diplopterygium glaucumStrong Inhibitor
Na⁺Bryophytes, Diplopterygium glaucumMild/Slight Inhibitor
Mn²⁺BryophytesMild Inhibitor
Ba²⁺Diplopterygium glaucumSlight Inhibitor
Cd²⁺Diplopterygium glaucumModerate Inhibitor
Inhibitors
ValproateYeast, MammalsInhibitor
EDTADiplopterygium glaucumInhibitor
pCMBDiplopterygium glaucumInhibitor
Glucose-1-phosphateDiplopterygium glaucumInhibitor
Fructose-6-phosphateDiplopterygium glaucumInhibitor

Inositol Monophosphatase (IMPase)

IMPase, the enzyme responsible for the dephosphorylation of this compound to myo-inositol, is a well-characterized magnesium-dependent enzyme. nih.gov The catalytic mechanism of IMPase is believed to involve two metal ions. d-nb.info While Mg²⁺ is the primary activating cation, other divalent cations such as manganese (Mn²⁺) and cobalt (Co²⁺) can also serve as essential activators. newprairiepress.org However, high concentrations of Mg²⁺ can lead to uncompetitive inhibition. nih.gov

The inhibition of IMPase by various metal ions and chemical compounds has been extensively studied, largely due to its connection to the therapeutic action of lithium in bipolar disorder. Lithium (Li⁺) is a well-established uncompetitive inhibitor of IMPase. pnas.org This inhibition leads to a decrease in the cellular levels of free myo-inositol. researchgate.netscielo.br

Calcium (Ca²⁺) also acts as an inhibitor of IMPase. Its mode of inhibition can be competitive or uncompetitive with respect to the substrate, depending on the specific substrate being hydrolyzed. newprairiepress.org Other divalent and trivalent metal ions, including zinc (Zn²⁺) and gadolinium (Gd³⁺), have also been shown to inhibit IMPase activity. d-nb.info

In addition to metal ions, a number of specific chemical inhibitors for IMPase have been developed and characterized. L-690,330 is a potent inhibitor of IMPase and has been used in research to study the effects of IMPase inhibition. researchgate.netnih.gov Bisphosphonates represent another class of IMPase inhibitors. acs.org A sesquiterpene isolated from the hyphomycete Memnoniella echinata was found to be a non-competitive inhibitor of IMPase. pnas.org

Interactive Data Table: Modulators of Inositol Monophosphatase (IMPase) Activity

ModulatorTypeEffectMechanism of Inhibition (if applicable)
Metal Ions
Mg²⁺Activator/InhibitorEssential for activity; inhibitory at high concentrationsUncompetitive at high concentrations
Mn²⁺ActivatorEssential for activity
Co²⁺ActivatorEssential for activity
Li⁺InhibitorPotent inhibitorUncompetitive
Ca²⁺InhibitorInhibits activityCompetitive or Uncompetitive
Zn²⁺InhibitorInhibits activityNot specified
Gd³⁺InhibitorInhibits activityNot specified
Chemical Inhibitors
L-690,330BisphosphonatePotent inhibitorNot specified
Sesquiterpene (Memnoniella echinata)Natural ProductInhibitorNon-competitive

Genetic Studies and Molecular Pathophysiology Involving L Myo Inositol 1 Phosphate

Identification and Characterization of Genes Encoding L-Myo-Inositol-1-Phosphate Synthase (e.g., ISYNA1, MIPS1, MIPS2, MIPS3)

The synthesis of this compound from glucose-6-phosphate is catalyzed by this compound synthase (MIPS; EC 5.5.1.4), an evolutionarily conserved enzyme found in a wide array of organisms from bacteria to humans. nih.govnih.gov This enzyme performs the rate-limiting step in myo-inositol biosynthesis. nih.govnih.govresearchgate.net In many eukaryotes, MIPS is not encoded by a single gene but by a small family of related genes, which allows for complex regulatory control.

Table 1: Genes Encoding this compound Synthase in Arabidopsis thaliana

Gene NameLocus IDPrimary Expression PatternNotes
MIPS1 At4g39800Expressed in most cell types and developmental stages. nih.govresearchgate.netConsidered the main contributor to myo-inositol biosynthesis. nih.gov
MIPS2 At2g22240Primarily restricted to vascular or related tissues. nih.govresearchgate.netnih.govMay have a specialized or limited role compared to MIPS1. nih.gov
MIPS3 At5g10170Primarily restricted to vascular or related tissues. nih.govresearchgate.netnih.govShares a localized expression pattern with MIPS2. nih.gov

Functional Genomics Approaches to Delineate this compound Related Pathways

Functional genomics, particularly the study of loss-of-function mutants, has been a powerful approach to unravel the complex pathways stemming from this compound. nih.govnih.gov These studies have elucidated the critical connections between inositol (B14025) synthesis and other major metabolic and signaling networks. nih.gov

To investigate the specific roles of the MIPS genes, researchers have developed and analyzed mutants, often created by T-DNA insertions that disrupt the gene's coding sequence. researchgate.net Studies on Arabidopsis have shown that mips1 mutants, which have a significant reduction in MIPS1 gene expression, are considered loss-of-function or partial loss-of-function mutants. nih.gov Interestingly, in these mips1 mutants, the expression of MIPS2 and sometimes MIPS3 can be upregulated, suggesting a potential compensatory mechanism, although it appears insufficient to rescue the mips1 phenotype. nih.gov The analysis of double and triple mutants, such as mips1 mips2 and mips1 mips2 mips3, has revealed that these combinations can be embryo-lethal, highlighting the essential and partially redundant nature of these genes for plant development. mdpi.com

The disruption of MIPS function has direct and predictable consequences on the levels of downstream metabolites. The most immediate effect observed in mips1 mutants is a significant reduction in the cellular pool of myo-inositol. nih.govnih.gov This depletion has cascading effects on other important molecules derived from myo-inositol.

Key metabolic changes in mips1 mutants include:

Decreased Myo-Inositol: The loss of MIPS1 function leads to a substantial drop in myo-inositol levels in the leaves. nih.gov

Decreased Phosphatidylinositol: Levels of phosphatidylinositol, a crucial component of cell membranes and a precursor for signaling molecules, are also lower in mips1 mutants. nih.govnih.gov

Elevated Ceramides (B1148491): A striking finding is the elevated level of ceramides in mips1 mutants. nih.govnih.gov Ceramides are precursors for sphingolipids and are well-known signaling molecules involved in initiating programmed cell death. researchgate.netnih.gov

Decreased Ascorbic Acid: The mutants also show reduced levels of ascorbic acid. nih.govresearchgate.net

Basal levels of inositol (1,4,5)-trisphosphate (InsP3), a key second messenger, were not found to be altered in mips1 mutants. nih.govresearchgate.net This suggests a specific link between the myo-inositol/phosphatidylinositol pool and ceramide metabolism. nih.gov

The biochemical changes resulting from MIPS gene perturbations manifest as severe and distinct phenotypes. nih.gov Loss of MIPS1 function, in particular, leads to significant growth and developmental defects. nih.gov

mips1 mutants in Arabidopsis exhibit the following phenotypes:

Spontaneous Cell Death: One of the most prominent features is the spontaneous formation of lesions on the leaves, which is a visual indicator of programmed cell death. nih.govnih.govresearchgate.net This implicates MIPS1 as a key repressor of cell death pathways. nih.govmdpi.com

Growth Defects: The mutant plants are smaller than their wild-type counterparts and often display curly leaves. nih.govresearchgate.net They also show reduced root growth and abnormal vein formation. nih.govmdpi.com

Developmental Requirements: MIPS1 is essential for normal seed development and for physiological responses to stimuli like salt and abscisic acid. nih.govresearchgate.netresearchgate.net

These phenotypes underscore that a sufficient supply of this compound, primarily driven by MIPS1, is critical for maintaining cellular homeostasis, regulating growth, and suppressing inappropriate cell death. nih.govnih.gov

Table 2: Effects of Loss-of-Function Mutation in the MIPS1 Gene

CategoryObservation in mips1 MutantsReference
Metabolite Levels Decreased myo-inositol, phosphatidylinositol, and ascorbic acid. nih.govnih.gov nih.govnih.gov
Elevated levels of ceramides. nih.govnih.gov nih.govnih.gov
No significant change in basal inositol (1,4,5)P3 levels. nih.gov nih.gov
Phenotypic Consequences Spontaneous cell death (lesion formation). nih.govnih.gov nih.govnih.gov
Growth defects (smaller plants, curly leaves, reduced root growth). nih.govnih.gov nih.govnih.gov
Required for normal seed development. nih.govresearchgate.net nih.govresearchgate.net

Impact on Downstream Metabolite Levels (e.g., Myo-Inositol, Phosphatidylinositol, Ceramides)

Preclinical and Mechanistic Investigations of this compound in Disease Contexts

Dysregulation of inositol metabolism is increasingly linked to various pathological states in eukaryotes, including metabolic disorders. nih.govmdpi.com Mechanistic studies, often leveraging the insights gained from model organisms, are beginning to clarify the molecular links between this compound metabolism and disease.

A key molecular mechanism connecting perturbed inositol synthesis to a pathological state like uncontrolled cell death involves the interplay between phosphatidylinositol and sphingolipid metabolism. nih.gov Research indicates that the decreased levels of myo-inositol and its derivative, phosphatidylinositol, in mips1 mutants directly correlate with the observed increase in ceramide levels. nih.govmdpi.com This suggests an important regulatory role for phosphatidylinositol in controlling sphingolipid synthesis. When phosphatidylinositol levels are low, the metabolic flux may be altered in a way that promotes the production of ceramides, which in turn can trigger programmed cell death. nih.gov

Genetic Disorders Associated with Inositol Phosphate (B84403) Metabolism (e.g., MINPP1 mutations and neurological phenotypes)

A prominent example of a genetic disorder linked to inositol phosphate metabolism is Pontocerebellar Hypoplasia (PCH), a group of rare, heterogeneous neurodegenerative diseases with a prenatal onset. nih.govnih.gov Specifically, mutations in the MINPP1 (Multiple Inositol-Polyphosphate Phosphatase 1) gene have been identified as a cause for a distinct form of this disorder, PCH type 16. genecards.orgmdpi.com

The MINPP1 gene encodes an enzyme located in the endoplasmic reticulum (ER) lumen that is responsible for hydrolyzing highly phosphorylated inositols, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (IP6, also known as phytic acid). genecards.orgnih.govnih.gov It is the only known enzyme that can dephosphorylate these specific substrates. nih.gov Loss-of-function mutations in MINPP1 disrupt this crucial metabolic regulation. nih.gov

When the MINPP1 enzyme is defective, it leads to an intracellular imbalance of inositol polyphosphates, characterized by the significant accumulation of IP6. nih.govcyagen.com IP6 is a potent chelator of intracellular cations. Its accumulation is thought to result in the increased chelation of essential ions like iron and calcium, reducing their bioavailability for critical cellular processes. mdpi.comnih.gov This disruption of cation homeostasis is suggested to be a key factor in the disease pathology, ultimately affecting human brain development and homeostasis. nih.gov

Patients with bi-allelic loss-of-function variants in MINPP1 typically present with severe neurodevelopmental disorders. Clinical features include severe developmental delay, progressive microcephaly, epilepsy, vision defects, ataxia, and muscular hyper- or hypotonia. nih.govmdpi.com Neuroimaging reveals pontocerebellar hypoplasia, often with characteristic involvement of the basal ganglia. nih.gov

Studies have identified several homozygous variants in the MINPP1 gene in patients with PCH. These mutations are predicted to have significant detrimental effects on the resulting protein's structure and function, leading to the severe neurological phenotype. nih.gov

Table 1: Examples of Pathogenic MINPP1 Variants and Their Predicted Effects

Variant Predicted Effect Consequence Reference
c. 75_94del, p.(Leu27Argfs39) Frameshift leading to a premature stop codon Complete absence of MINPP1 protein nih.gov
c. 1210 C > T, p.(Arg404) Nonsense mutation Likely leads to nonsense-mediated mRNA decay or a truncated, non-functional protein lacking key structural elements nih.gov
c. 851 C > A, p.(Ala284Asp) Missense mutation Introduction of a charged aspartic acid into a buried, hydrophobic region, predicted to significantly reduce protein stability nih.gov

Advanced Methodologies for Research on L Myo Inositol 1 Phosphate and Its Metabolites

Analytical Techniques for Quantification and Characterization in Research Samples

The accurate quantification and detailed characterization of L-myo-inositol-1-phosphate (L-MIP) and its various phosphorylated derivatives are crucial for understanding their complex roles in cellular signaling. The structural similarity among inositol (B14025) phosphate (B84403) (InsP) isomers, their high polarity, and the low concentrations of many of these metabolites in biological samples present significant analytical challenges. To overcome these hurdles, researchers have developed and refined several sophisticated analytical techniques. These methods, often used in combination, provide the necessary sensitivity and specificity to profile InsP metabolism in diverse research samples.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a powerful tool for the analysis of L-MIP and other inositol phosphates. This technique offers high sensitivity and selectivity, allowing for the quantification of these compounds in complex biological matrices such as cell extracts, tissues, and biofluids. acs.orgnih.govresearchgate.net

A key challenge in LC/MS/MS analysis of inositol phosphates is their hydrophilic nature, which can lead to poor retention on conventional reversed-phase chromatography columns. nih.gov To address this, hydrophilic interaction liquid chromatography (HILIC) is often employed. HILIC columns, such as polymer-based amino columns, effectively separate highly polar compounds like InsPs. shodexhplc.com The separation is typically achieved using an aqueous mobile phase, often with a buffer like ammonium (B1175870) carbonate, mixed with an organic solvent such as acetonitrile. shodexhplc.com

For detection, electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as the phosphate groups are readily deprotonated. acs.orgnih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. acs.orgbohrium.com In this approach, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. For myo-inositol, the transition of the precursor ion at m/z 179 to a product ion at m/z 87 is frequently used for quantification due to its high signal-to-noise ratio and specificity. acs.org

To improve ionization efficiency and chromatographic separation, especially for highly phosphorylated inositols, chemical derivatization of the phosphate groups can be performed. nih.govbohrium.com Methylation is one such strategy that has been shown to enhance the analytical performance for PtdInsP₂ and PtdInsP₃. nih.gov

The development of robust LC/MS/MS methods has enabled the sensitive and specific quantification of myo-inositol and its phosphates in various biological samples, with validated linear ranges and low limits of detection. acs.orgnih.govresearchgate.net For instance, a validated method for myo-inositol in rat brain tissue demonstrated a linear range of 0.100–100 μg/mL with high precision and accuracy. acs.org Another method developed for infant formula reported a limit of detection of 0.05 mg/L. nih.gov

Table 1: LC/MS/MS Parameters for Myo-Inositol Analysis

ParameterConditionReference
ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC) shodexhplc.com
Ionization ModeNegative Electrospray Ionization (ESI) acs.orgnih.govnih.gov
MS/MS Transition (myo-inositol)m/z 179 → 87 acs.org
Mobile Phase Example0.1M Ammonium carbonate buffer (pH 10.0)/Acetonitrile (60/40) shodexhplc.com

Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of inositol phosphates, although it necessitates a derivatization step to increase the volatility of these polar compounds. acs.orgoup.com The most common derivatization method involves silylation, where the hydroxyl and phosphate groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. oup.commdpi.com

Following derivatization, the resulting volatile compounds are separated on a capillary column, typically a 5%-phenyl-95%-dimethylpolysiloxane column. The separated compounds are then ionized, usually by electron impact (EI), and the resulting fragment ions are analyzed by the mass spectrometer. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized inositol phosphates. oup.com

For example, in the analysis of myo-inositol, the TMS-derivatized compound can be monitored using characteristic fragment ions at m/z 305 and 318. oup.com The use of a deuterated internal standard, such as hexa-deuterated myo-inositol, allows for accurate quantification by comparing the peak areas of the analyte and the standard. oup.com This method has been successfully applied to quantify myo-inositol in biological samples after strong acid hydrolysis to liberate the inositol from its various phosphorylated or lipid-bound forms. oup.com

While GC-MS with derivatization is a robust and sensitive method, the derivatization step can be time-consuming and may introduce variability. acs.orgnih.gov

Table 2: GC-MS Parameters for Derivatized Myo-Inositol Analysis

ParameterConditionReference
DerivatizationSilylation (e.g., with HMDS/TMCS/pyridine) mdpi.com
Column Type5%-phenyl-95%-dimethylpolysiloxane capillary column
Detection ModeSelected Ion Monitoring (SIM) oup.com
Characteristic Ions (myo-inositol-TMS)m/z 305 and 318 oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. rsc.org It is particularly valuable for the analysis of this compound and its metabolites, as it can distinguish between different isomers and provide insights into their conformation. researchgate.net

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to identify the proton signals of the inositol ring. The chemical shifts and coupling constants of these protons are sensitive to their chemical environment, including the position of phosphate groups. researchgate.net For example, the ¹H NMR spectrum of a myo-inositol standard shows distinct signals that can be compared to the spectrum of a sample to confirm the presence of the myo-inositol scaffold. researchgate.net In enzymatic assays, the progression of reactions involving inositol phosphates can be monitored in real-time by observing the changes in the ¹H NMR signals of the substrates and products. rsc.org

³¹P NMR Spectroscopy

Phosphorus (³¹P) NMR spectroscopy is a highly specific technique for studying phosphorylated compounds. It allows for the direct observation of the phosphorus nuclei in inositol phosphates, providing information about the number and chemical environment of the phosphate groups. usda.govasm.org The chemical shifts of the ³¹P signals are indicative of the position of the phosphate group on the inositol ring. usda.gov For instance, in myo-inositol hexakisphosphate, the different phosphate groups give rise to distinct signals in the ³¹P NMR spectrum, which can be used for its quantification in complex mixtures like soil extracts. usda.govrsc.org ³¹P NMR has been instrumental in characterizing the stereochemistry of inositol phosphates and in monitoring enzymatic reactions involving their synthesis and degradation. pnas.orgasm.org

¹³C-Labeled Compounds and Metabolic Labeling for Tracing Pathways

The use of stable isotope-labeled compounds, particularly those enriched with ¹³C, has greatly advanced the study of inositol phosphate metabolism. nih.govresearchgate.netnih.gov By introducing ¹³C-labeled precursors, such as [¹³C₆]myo-inositol or [¹³C₆]glucose, into cells or enzymatic reactions, researchers can trace the metabolic fate of these molecules. nih.govnih.govasm.org

The incorporation of ¹³C into inositol phosphates allows for their detection by ¹³C NMR spectroscopy, even at low, biologically relevant concentrations within complex samples like cell extracts. nih.gov This approach has enabled the real-time monitoring of enzymatic activity and the analysis of cellular pools of InsPs. nih.govrsc.org For example, metabolic labeling of human cell lines with [¹³C₆]myo-inositol has allowed for the detection and quantification of various inositol phosphate species without the need for extensive purification. rsc.orgnih.gov

Furthermore, the combination of ¹³C-labeling with mass spectrometry provides a powerful tool for quantitative metabolomics. nih.gov ¹³C-labeled inositol phosphates can be used as internal standards to correct for sample loss and matrix effects during LC/MS/MS analysis, leading to more accurate quantification. nih.govresearchgate.net This strategy has been successfully applied to generate quantitative profiles of inositol phosphates in cell samples. nih.govresearchgate.net

Table 3: NMR Spectroscopy Applications in this compound Research

NMR TechniqueApplicationReference
¹H NMRStructural identification and real-time monitoring of enzymatic reactions. rsc.orgresearchgate.net
³¹P NMRIdentification and quantification of different phosphorylated inositols. usda.govasm.orgrsc.org
¹³C-Labeling with NMR/MSMetabolic pathway tracing and accurate quantification using internal standards. nih.govnih.govasm.org

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS)

Capillary electrophoresis (CE) coupled with electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful and transformative technique for the analysis of inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs). researchgate.netnih.gov This method offers high sensitivity and resolving power, enabling the separation and quantification of complex mixtures of these challenging analytes. researchgate.netscispace.com

The primary advantage of CE-ESI-MS lies in its ability to separate isomers and quantify InsPs with high accuracy. researchgate.netnih.gov The use of a bare fused silica (B1680970) capillary and a simple background electrolyte allows for the parallel analysis of both InsPs and PP-InsPs. scispace.com This technique has been successfully applied to various biological samples, including mammalian cell lines, model organisms, and plants. researchgate.net

A key feature that enhances the robustness of CE-ESI-MS is the use of stable isotope-labeled (SIL) internal standards. researchgate.netnih.gov By spiking biological extracts with known amounts of SIL standards, such as [¹³C₆]-myo-inositol or ¹⁸O-labeled InsPs, researchers can achieve matrix-independent quantitative assignment and compensate for analyte loss during sample preparation. researchgate.netnih.gov This approach has been crucial for the unambiguous assignment of InsP regioisomers and for obtaining reliable quantitative data. researchgate.netnih.gov For instance, the use of [¹³C₆]Ins(1,3,4,5,6)P₅, [¹³C₆]InsP₆, and [¹³C₆]5-PP-InsP₅ has allowed for the precise quantification of their endogenous counterparts in HCT116 cells. scispace.com

The sensitivity of the CE-ESI-MS method allows for detection limits in the range of 50–150 nM, which corresponds to 0.5–1.5 fmol of the analytes. mdpi.com This high sensitivity is critical for studying the low-abundance species within the inositol phosphate network.

Table 1: Key Features of CE-ESI-MS for Inositol Phosphate Analysis

Feature Description Reference
High Sensitivity Enables detection of low-abundance inositol phosphate species. researchgate.netnih.gov
Isomer Separation Capable of resolving structurally similar inositol phosphate isomers. researchgate.netscispace.com
Quantitative Accuracy Use of stable isotope-labeled internal standards allows for precise quantification. researchgate.netnih.gov
Versatility Applicable to a wide range of biological samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Detection Methods

High-performance liquid chromatography (HPLC) remains a cornerstone for the separation and analysis of inositol phosphates. springernature.com Various HPLC-based methods have been developed to address the challenges associated with these compounds, particularly their separation from other cellular phosphates and the detection of non-radiolabeled species.

Strong anion exchange (SAX)-HPLC is a widely used and highly effective method for separating inositol phosphates based on their differing phosphate content. mdpi.comjove.comnih.gov This technique is particularly valuable for resolving the various phosphorylated forms of myo-inositol, from InsP₁ to the highly phosphorylated InsP₈. mdpi.com

The classic approach involves metabolic labeling of cells or organisms with [³H]-myo-inositol, followed by acidic extraction of the soluble inositol phosphates. mdpi.comjove.com The extracts are then separated by SAX-HPLC, and the eluted fractions are analyzed by scintillation counting to quantify the radiolabeled InsPs. mdpi.comresearchgate.net This method is renowned for its high sensitivity, making it the preferred choice for detecting and quantifying low-abundance inositol polyphosphates, including inositol pyrophosphates (PP-InsPs). jove.comjove.com

SAX-HPLC can be adapted for different biological systems, with specific protocols optimized for organisms like Arabidopsis thaliana and mammalian cells. nih.govresearchgate.net The separation is typically achieved using a gradient of a high-concentration salt or acid buffer to elute the increasingly negatively charged inositol phosphates from the anion exchange column. portlandpress.com

Table 2: Representative SAX-HPLC System Setup

Component Specification Reference
Pumps Two independent HPLC pumps for binary gradient formation. jove.com
Column Strong anion exchange column (e.g., Mono Q, MiniQ, or CarboPac PA-100). portlandpress.comnih.gov
Injection Manual or autosampler injection with a sample loop. jove.comnih.gov
Detection Radioactive flow detector or fraction collection for scintillation counting. mdpi.comjove.com

To circumvent the need for radioactive labeling, metal-dependent dye detection methods have been developed for HPLC analysis of inositol phosphates. nih.govrsc.org This approach offers a sensitive and non-radioactive means of detecting inositol phosphates in the picomolar range. springernature.com

The principle of this detection method involves the post-column formation of a complex between a metal ion and a dye. mdpi.comportlandpress.com Inositol phosphates in the HPLC eluate compete with the dye for the metal ion, leading to a decrease in the absorbance of the metal-dye complex, which is measured by a spectrophotometric detector. mdpi.com A common system utilizes yttrium(III) and the dye 4-(2-pyridylazo)resorcinol (B72590) (PAR). mdpi.comportlandpress.com The decrease in the absorbance of the Y³⁺-PAR complex at 546 nm is proportional to the amount of inositol phosphate present. mdpi.com

This method has been successfully applied to the analysis of inositol phosphates in various biological samples, including cell and tissue specimens, without prior radioactive labeling. springernature.comnih.gov It has proven particularly useful for quantifying highly phosphorylated inositols in vertebrate blood cells. nih.gov

Strong Anion Exchange Chromatography (SAX-HPLC)

Stable Isotope Labeling Strategies for Dissecting Inositol Phosphate Networks

Stable isotope labeling has become an indispensable tool for elucidating the complex metabolic pathways of inositol phosphates. researchgate.netbiorxiv.org By introducing atoms with a heavier isotope (e.g., ¹³C or ¹⁸O) into myo-inositol or its precursors, researchers can trace the flow of these molecules through the intricate network of enzymatic reactions. nih.govbiorxiv.org

One powerful strategy involves metabolic labeling of cells with [¹³C₆]-myo-inositol or [¹³C₆]-D-glucose. researchgate.netnih.gov The resulting ¹³C-labeled inositol phosphates can then be analyzed by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.orgbiorxiv.org This approach not only allows for the quantification of different InsP species but also provides detailed structural information, including the identification of specific enantiomers, which is a significant advantage over other methods. biorxiv.org For example, the use of asymmetrically ¹³C-labeled myo-inositol has enabled the definitive assignment of previously uncharacterized InsP₅ isomers. acs.org

Another innovative approach is the use of ¹⁸O-labeling of the phosphate groups. nih.gov This is achieved through the chemical synthesis of ¹⁸O-labeled phosphoramidite (B1245037) reagents, which can then be used to generate ¹⁸O-labeled inositol phosphate standards. These standards are invaluable for quantitative mass spectrometry, offering a cost-effective alternative to ¹³C-labeling and avoiding the complexities of enzymatic synthesis of labeled precursors. nih.gov

The combination of stable isotope labeling with advanced analytical techniques like CE-MS and NMR provides a robust platform for:

Tracing metabolic flux through the inositol phosphate network. biorxiv.org

Identifying novel metabolic pathways and enzymatic activities. researchgate.netbiorxiv.org

Quantifying changes in InsP levels in response to genetic or pharmacological perturbations. rsc.org

Table 3: Comparison of Stable Isotope Labeling Strategies

Labeling Strategy Precursor Analytical Method Key Advantages Reference
¹³C Labeling [¹³C₆]-myo-inositol, [¹³C₆]-D-glucose NMR, CE-MS Provides detailed structural information, enables enantiomer distinction, traces carbon backbone. researchgate.netnih.govrsc.orgbiorxiv.org
¹⁸O Labeling ¹⁸O₂-phosphoramidites CE-MS Cost-effective, late-stage labeling, directly labels the phosphate group. nih.gov

In Vitro and In Vivo Assays for this compound Synthase Activity

This compound synthase (MIPS) catalyzes the rate-limiting step in the de novo synthesis of myo-inositol, converting D-glucose-6-phosphate (G-6-P) to this compound (MIP). plos.orgnih.gov Assaying the activity of this crucial enzyme is fundamental to understanding inositol metabolism and its regulation.

In Vitro Assays: Several methods have been established to measure MIPS activity in vitro using purified or partially purified enzyme preparations. scispace.complos.org A common approach involves incubating the enzyme with its substrate, G-6-P, and the required cofactor NAD⁺. portlandpress.complos.org The reaction is then stopped, and the product, MIP, is dephosphorylated to myo-inositol using a phosphatase. portlandpress.comnih.gov The resulting myo-inositol can be quantified by various methods, including a reversed-phase HPLC method involving precolumn benzoylation and UV detection at 230 nm. nih.gov

Alternatively, colorimetric assays can be used. One such assay measures the inorganic phosphate released after the dephosphorylation of MIP. asm.org Another colorimetric procedure directly measures synthase activity after dialysis of the enzyme preparation. scispace.com Furthermore, ³¹P NMR spectroscopy can be employed to monitor the conversion of G-6-P to MIP in real-time. asm.org

Table 4: Summary of In Vitro MIPS Assay Methodologies

Assay Principle Detection Method Key Steps Reference
HPLC-based Reversed-phase HPLC with UV detection Enzymatic reaction, dephosphorylation, benzoylation of inositol, HPLC separation. nih.gov
Colorimetric Spectrophotometry Enzymatic reaction, dephosphorylation, measurement of released inorganic phosphate. asm.org
³¹P NMR NMR Spectroscopy Real-time monitoring of G-6-P conversion to MIP. asm.org

In Vivo Assays: To assess MIPS activity within a cellular context, in vivo assays are employed. A powerful technique involves feeding cells with [¹³C₆]-glucose and then measuring the rate of incorporation of the ¹³C label into [¹³C₆]-inositol-3-phosphate (a synonym for this compound) and subsequently into [¹³C₆]-inositol using LC-MS. plos.org This method provides a direct measure of the rate of de novo inositol synthesis in living cells. By comparing the rate of synthesis in wild-type cells versus genetically modified cells (e.g., mck1Δ yeast mutants), researchers can identify regulators of MIPS activity. plos.org These in vivo approaches are critical for understanding how MIPS is regulated by cellular signaling pathways and pharmacological agents. plos.org

Future Directions in L Myo Inositol 1 Phosphate Research

Unraveling Undiscovered Inositol (B14025) Synthesis Pathways and Metabolic Cross-talk

While the conversion of Glucose-6-phosphate (G-6-P) to I-1-P by L-myo-inositol-1-phosphate synthase (MIPS) is considered the primary route for myo-inositol synthesis, evidence suggests the existence of alternative pathways. unl.pt Intriguingly, MIPS knockout cell lines have been observed to maintain a basal level of inositol, pointing toward the activity of as-yet-undiscovered enzymes. researchgate.net A novel biosynthetic pathway for glycerophosphoinositides has been described in the bacterium Rhodothermus marinus, which utilizes cytidine (B196190) diphosphate (B83284) (CDP)-inositol as the donor of the polar head group, a departure from known pathways that activate the lipid group. nih.gov

The metabolic network connected to I-1-P is also an area of active investigation. Research has revealed significant cross-talk between myo-inositol metabolism and other crucial cellular processes. In plants, for example, I-1-P synthesis is linked to programmed cell death and basal immunity. nih.gov Studies in Arabidopsis thaliana have shown that a multiple inositol polyphosphate phosphatase (AtMINPP) coordinates a novel cross-talk between phytic acid metabolism and ethylene (B1197577) signal transduction, which influences leaf senescence. mdpi.com Furthermore, the inositol phosphate (B84403) system intersects with key metabolic regulators like AMP-activated protein kinase (AMPK), which acts as a nutrient sensor, suggesting a role for inositol metabolites in coordinating metabolic adaptability. nih.gov

High-Resolution Structural Studies of this compound Synthase-Substrate/Inhibitor Complexes

Understanding the catalytic mechanism of MIPS, the enzyme that synthesizes I-1-P, is fundamental. High-resolution structural studies have provided significant insights into its function. The first crystal structures of MIPS revealed that the enzyme undergoes a dramatic conformational change upon binding its substrate or an inhibitor, a classic example of "induced fit." nih.gov In the unbound state, a significant portion of the active site is disordered, but it becomes structured upon ligand binding, encapsulating the active site. nih.govresearchgate.net

Structural studies of MIPS from various organisms, including yeast, Mycobacterium tuberculosis, and the thermophilic fungus Thermochaetoides thermophila, have been conducted. nih.govpnas.orgbiotechnologia-journal.org The structures of MIPS in complex with its cofactor NAD+ and various inhibitors, such as 2-deoxy-d-glucitol 6-phosphate and the high-affinity inhibitor 2-deoxy-d-glucitol 6-(E)-vinylhomophosphonate, have been particularly informative. nih.govnih.gov These complex structures have allowed researchers to visualize key enzyme-substrate interactions and have led to revisions of the proposed catalytic mechanism. researchgate.netnih.gov A recent cryo-electron microscopy study resolved the native structure of MIPS with a bound acyclic reaction intermediate, directly visualizing a disorder-to-order transition at the catalytic center that is crucial for its function. pnas.org

Table 1: Selected High-Resolution Structures of MIPS Complexes

Enzyme Source Complexed Ligands Resolution (Å) Key Finding Reference(s)
Saccharomyces cerevisiae NAD+, 2-deoxy-glucitol-6-phosphate 2.1 Revealed a major "induced fit" conformational change, ordering 58 active site residues. nih.gov
Saccharomyces cerevisiae NAD+, 2-deoxy-D-glucitol 6-(E)-vinylhomophosphonate 2.8 Showed inhibitor interactions that prompted a revision of the proposed enzyme mechanism. nih.gov
Saccharomyces cerevisiae NAD+, NADH 2.5, 2.8 Revealed significant structural changes in the active site upon cofactor binding. researchgate.net
Thermochaetoides thermophila Acyclic reaction intermediate 2.48 Visualized a disorder-to-order transition at the catalytic center in its native state. pnas.org
Mycobacterium tuberculosis - 2.8 Provided the first structure of a prokaryotic MIPS, showing a conserved catalytic domain. biotechnologia-journal.org

Advanced Omics Approaches to Profile this compound Metabolism

The application of advanced "omics" technologies is revolutionizing the study of I-1-P metabolism. These high-throughput approaches allow for a systems-level view of how metabolic pathways are regulated and interconnected.

Metabolomics: Untargeted metabolomics has been used to identify changes in the inositol pathway under specific conditions. For instance, exposure of HepG2 cells to silver nanoparticles resulted in the depletion of both myo-inositol and myo-inositol phosphate. mdpi.com Stable isotope labeling, where cells are fed substrates like [¹³C₆]glucose, coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the tracing of metabolic flux through the de novo synthesis pathway, quantifying the rate of I-1-P and inositol production. plos.org Combining stable isotopomers of myo-inositol with nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis-mass spectrometry (CE-MS) has proven to be a powerful tool for annotating complex inositol phosphate networks and identifying previously uncharacterized metabolites and enantiomers in human cells. acs.orgbiorxiv.org

Transcriptomics: Transcriptome analysis has been instrumental in understanding the regulation of MIPS genes. In Arabidopsis, transcriptomic profiling of atips1 mutants (lacking a MIPS isoform) revealed similarities to mutants with spontaneous lesions and pathogen-infected plants, linking inositol synthesis to plant defense responses. nih.gov

Integrated Omics: Combining different omics approaches provides a more complete picture. A multi-omics study integrating metabolomics and transcriptomics showed that silver nanoparticle toxicity involves the inhibition of MIPS (INO1) and inositol monophosphatase (IMPA) gene expression, consistent with the observed depletion of their metabolic products. mdpi.com

Table 2: Application of Omics Technologies in Inositol Phosphate Research

Omics Approach Methodology Biological System Key Finding Reference(s)
Metabolomics & Transcriptomics GC-MS & Microarray Human HepG2 cells AgNPs exposure depletes myo-inositol and its phosphate; downregulates MIPS (INO1) gene. mdpi.com
Metabolomics (Flux Analysis) LC-MS with [¹³C₆]glucose Saccharomyces cerevisiae Quantified decreased rate of I-1-P and inositol synthesis in mck1Δ mutant cells. plos.org
Metabolomics (Isotopomer Tracing) NMR & CE-MS with ¹³C-labeled myo-inositol Human HEK293 & HCT116 cells Identified a novel branch of InsP dephosphorylation dependent on the MINPP1 enzyme. acs.orgbiorxiv.org
Transcriptomics Microarray Arabidopsis thaliana Transcriptome of atips1 mutant resembles that of plants undergoing programmed cell death. nih.gov

Development of Novel Research Tools Targeting this compound Metabolism

Progress in understanding I-1-P metabolism is critically dependent on the development of new research tools. These include novel chemical probes, assays, and enzymatic systems.

Chemical Probes and Inhibitors: The synthesis of stable isotopomers of myo-inositol, such as fully labeled [¹³C₆]Ins and asymmetrically labeled 1[¹³C₁]myo-inositol, provides a powerful set of tools for metabolic labeling experiments. acs.orgbiorxiv.org These probes, when used with NMR and MS, allow for unambiguous identification of specific inositol phosphate isomers and enantiomers within complex cellular extracts. acs.orgbiorxiv.org Additionally, the development and characterization of high-affinity MIPS inhibitors, like 2-deoxy-d-glucitol 6-(E)-vinylhomophosphonate, have been invaluable for structural and mechanistic studies. nih.gov

High-Throughput Assays: To facilitate the discovery of new modulators of inositol pathways, high-throughput screening (HTS) assays are being developed. For example, luciferase-based biochemical assays have been created for enzymes like inositol-tetrakisphosphate 1-kinase (ITPK1), enabling the rapid screening of large compound libraries for potential inhibitors. nih.gov

Enzymatic Systems: Novel in vitro enzymatic systems are being constructed for both research and biotechnological purposes. A trienzymatic cascade system involving polyphosphate glucokinase (PPGK), MIPS, and inositol monophosphatase (IMP) has been developed to produce myo-inositol from glucose without the need for ATP supplementation, achieving a high conversion ratio. researchgate.net Such systems can be used to study the pathway's kinetics and for the sustainable production of inositol.

Mechanistic Characterization of this compound in Emerging Biological Contexts

Research is uncovering the importance of I-1-P synthesis and inositol metabolism in a growing number of biological contexts beyond their classical roles.

Plant-Pathogen Interactions: The MIPS pathway is emerging as a key player in plant-microbe interactions. Studies have shown that both the host plant (Solanum lycopersicum - tomato) and the necrotrophic fungal pathogen (Rhizoctonia solani) require their respective MIPS enzymes for a successful infection to occur. nih.gov Silencing either the host or the pathogen MIPS gene prevented the disease, highlighting the pathway as a potential target for disease control. nih.gov

Symbiotic Relationships: In the mammalian gut, inositol lipids, which are derived from the I-1-P pathway, are produced by prominent commensal bacteria of the phylum Bacteroidetes. These lipids have been shown to be important for bacterial fitness, influencing capsule expression and resistance to antimicrobial peptides. nih.gov This suggests a previously unexplored role for bacterial inositol lipid synthesis in host-commensal interactions. nih.gov

Abiotic Stress Response: The synthesis of myo-inositol via I-1-P is a well-established component of the plant response to abiotic stresses like salinity. biotechnologia-journal.orgscielo.br More recently, the MIPS pathway has been implicated in the response to cold stress. In maize, a specific transcription factor (ZmDREB1A) was found to regulate a MIPS isoform (Zm-MIPS2), which is crucial for promoting seed germination at low temperatures. acs.org

Disease and Therapeutics: Myo-inositol and its derivatives have been implicated in a wide range of human diseases, and understanding the regulation of their synthesis is of therapeutic interest. nih.gov For example, the mood-stabilizing drug valproate inhibits MIPS activity, and this inhibition is dependent on the GSK3 homolog Mck1 in yeast, suggesting a model that unifies the inositol depletion and GSK3 inhibition hypotheses of the drug's action. plos.org

Q & A

Basic: What are the primary enzymatic steps in L-Myo-Ins-1-P biosynthesis, and how are they experimentally validated?

L-Myo-Ins-1-P is synthesized via a two-step pathway:

Cyclization : Glucose-6-phosphate (G6P) is converted to L-Myo-Ins-1-P by the enzyme L-Myo-Ins-1-P synthase (MIPS) . This reaction involves NAD+-dependent aldolase-like cyclization, confirmed through isotopic tracing (e.g., [¹⁴C]-glucose) and structural studies of enzyme-substrate complexes .

Dephosphorylation : L-Myo-Ins-1-P phosphatase hydrolyzes the phosphate group to yield free myo-inositol, characterized using phosphatase activity assays and inhibition studies with Li⁺ ions .
Methodological Tip : Use recombinant MIPS from Ricinus communis or A. fulgidus for in vitro assays, coupled with Bradford protein quantification .

Basic: How do researchers distinguish between cytosolic and chloroplastic isoforms of MIPS in plants?

Plant MIPS isoforms are localized to distinct compartments:

  • Cytosolic MIPS (e.g., in Arabidopsis) is involved in stress-responsive inositol synthesis.
  • Chloroplastic MIPS (e.g., in Diplopterygium glaucum) is linked to photosynthetic tissue development.
    Experimental Approaches :
  • Subcellular fractionation combined with activity assays .
  • Immunoblotting using isoform-specific antibodies .
  • Gene expression analysis via qRT-PCR under stress conditions (e.g., salinity) .

Advanced: What experimental strategies resolve contradictions in stereochemical configurations of di-myo-inositol-phosphate (DIP) derivatives?

Early studies reported conflicting stereochemical assignments for DIP in thermophiles. Resolution strategies include:

  • ¹³C-NMR with isotopic labeling : Trace [¹³C]-glucose incorporation into L-Myo-Ins-1-P, then track label transfer during DIP synthesis via bifunctional cytidylyltransferase/DIPP synthase .
  • Enzymatic specificity assays : Test substrate specificity of DIPP synthase for CDP-L-myo-inositol vs. CDP-D-myo-inositol .
  • X-ray crystallography : Compare enzyme-substrate complexes (e.g., A. fulgidus MIPS) to confirm stereochemical preferences .

Advanced: How do bifunctional enzymes in hyperthermophiles (e.g., Pyrococcus furiosus) optimize L-Myo-Ins-1-P metabolism under extreme conditions?

Bifunctional enzymes like CTP:inositol-1-phosphate cytidylyltransferase/CDP-inositol transferase enable efficient DIP synthesis at high temperatures:

  • Domain fusion : Reduces substrate diffusion, critical for thermostability .
  • Substrate channeling : Kinetic assays show enhanced catalytic efficiency (e.g., 5-fold higher kcatk_{cat} in P. furiosus vs. mesophilic homologs) .
    Methodology : Use genomic mining to identify fused gene clusters in thermophiles, followed by heterologous expression in E. coli for activity validation .

Advanced: What comparative approaches elucidate evolutionary divergence of MIPS between plants and microbes?

  • Phylogenetic analysis : Cluster MIPS sequences from Ricinus communis, Entamoeba histolytica, and A. fulgidus to identify conserved catalytic residues (e.g., Lys⁴⁰⁹ in NAD+ binding) .
  • Enzyme kinetics : Compare KmK_m for G6P (plant MIPS: ~0.2 mM; bacterial: ~1.5 mM) to infer substrate affinity adaptations .
  • Structural alignment : Overlay X-ray structures (e.g., plant vs. A. fulgidus MIPS) to identify loop regions critical for thermostability .

Advanced: How do researchers investigate the role of L-Myo-Ins-1-P in plant stress signaling?

  • Metabolite profiling : Quantify L-Myo-Ins-1-P levels under drought/salinity using LC-MS/MS .
  • Mutant studies : Knock out MIPS genes in Arabidopsis and monitor phenotypes (e.g., reduced root growth under osmotic stress) .
  • Transcriptomics : Identify co-expressed genes (e.g., galactinol synthase) regulated by inositol phosphate intermediates .

Advanced: What methodologies validate the interaction between L-Myo-Ins-1-P phosphatase and lithium ions?

  • Enzyme inhibition assays : Measure phosphatase activity with Li⁺ (IC₅₀ ~1 mM) vs. Mg²⁺ (required cofactor) .
  • Isothermal titration calorimetry (ITC) : Quantify Li⁺ binding affinity to phosphatase active sites .
  • Molecular dynamics simulations : Model Li⁺ displacement of Mg²⁺ in the catalytic pocket .

Advanced: How can isotopic labeling resolve uncertainties in inositol phosphate flux studies?

  • Dual-labeling : Feed [U-¹³C]glucose and [³²P]phosphate to track L-Myo-Ins-1-P synthesis and turnover via GC-MS/radiometric detection .
  • Pulse-chase experiments : Monitor label redistribution into downstream metabolites (e.g., phytic acid) in plant cell cultures .

Advanced: What genomic tools identify novel L-Myo-Ins-1-P metabolic pathways in uncultured extremophiles?

  • Metagenomic binning : Reconstruct MIPS/DIPP synthase genes from hydrothermal vent metagenomes .
  • CRISPR-interference : Knock down putative MIPS homologs in Thermotoga maritima and assess growth defects .

Advanced: How do structural studies inform the design of MIPS inhibitors for antimicrobial applications?

  • Docking simulations : Screen compound libraries against NAD+-binding pockets (e.g., using A. fulgidus MIPS PDB: 1U9U) .
  • Enzyme kinetics : Test analogs of 2-deoxy-D-glucitol-6-phosphate as competitive inhibitors (KiK_i ~10 µM) .
  • MIC assays : Evaluate inhibitor efficacy against Entamoeba histolytica MIPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Myo-Inositol-1-Phosphate
Reactant of Route 2
L-Myo-Inositol-1-Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.